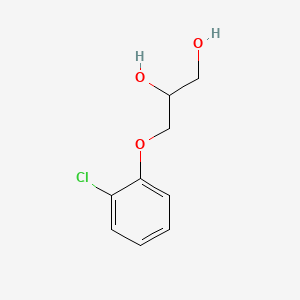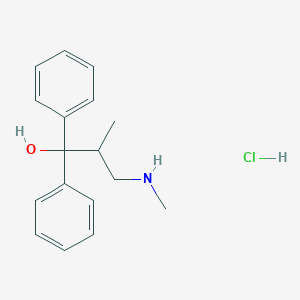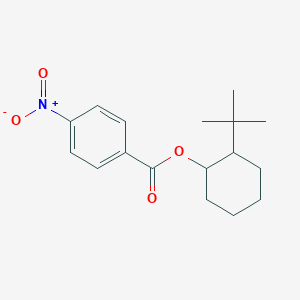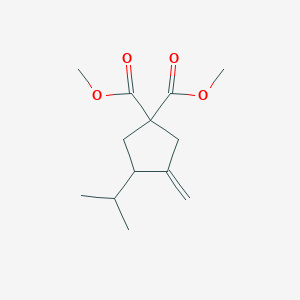
(4-Phenoxyphenyl)phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Phenoxyphenyl)phenylsilane is an organosilicon compound with the molecular formula C18H16OSi It is characterized by the presence of a phenoxy group attached to a phenylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenoxyphenyl)phenylsilane typically involves the reaction of phenylsilane with 4-bromophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The general reaction scheme is as follows:
PhSiH3+BrC6H4OPh→PhSi(C6H4OPh)3
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Phenoxyphenyl)phenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the phenoxy group to a phenyl group.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Phenyl-substituted silanes.
Substitution: Various substituted phenylsilanes depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Phenoxyphenyl)phenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the field of oncology.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4-Phenoxyphenyl)phenylsilane involves its interaction with various molecular targets. In biological systems, it can form stable complexes with proteins and other biomolecules, potentially altering their function. The phenoxy group allows for specific interactions with aromatic amino acids, while the silicon atom can engage in unique bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl(4-phenoxyphenyl)phenylsilane: Similar structure but with a methyl group attached to the silicon atom.
Dimethylthis compound: Contains two methyl groups attached to the silicon atom.
(4-Chlorophenyl)phenylsilane: Similar structure with a chlorine atom instead of a phenoxy group.
Uniqueness
This compound is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with aromatic systems are desired.
Propriétés
Numéro CAS |
18544-13-3 |
|---|---|
Formule moléculaire |
C18H16OSi |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
(4-phenoxyphenyl)-phenylsilane |
InChI |
InChI=1S/C18H16OSi/c1-3-7-15(8-4-1)19-16-11-13-18(14-12-16)20-17-9-5-2-6-10-17/h1-14H,20H2 |
Clé InChI |
PIQNJTSZTMNLGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)[SiH2]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B11942789.png)








